Mycobactericidal Activity: Non-Quaternary vs. Quaternary
Secondary poly(diallylamine) (s-PDAA), derived from diallylamine hydrochloride, exhibits strong bactericidal activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, including dormant cells. In direct comparison, the quaternary counterpart poly(diallyldimethylammonium chloride) (PDADMAC) shows no detectable activity at the maximum tested concentration of 500 μg/mL [1]. This represents a qualitative difference—active versus completely inactive—rather than a quantitative potency gradient, fundamentally precluding substitution of the non-quaternary monomer with quaternary analogs in mycobactericidal applications.
| Evidence Dimension | Bactericidal activity against mycobacteria |
|---|---|
| Target Compound Data | s-PDAA: Strong bactericidal effect, including against dormant M. tuberculosis cells |
| Comparator Or Baseline | PDADMAC (quaternary): Inactive at all tested conditions up to 500 μg/mL |
| Quantified Difference | Qualitative (active vs. inactive); PDADMAC inactive at maximum concentration of 500 μg/mL |
| Conditions | Mycobacterium smegmatis and M. tuberculosis cell cultures; treatment time and polymer molecular weight varied |
Why This Matters
For procurement in antimicrobial polymer development targeting mycobacteria, diallylamine hydrochloride is essential because its quaternary analog PDADMAC is completely ineffective, making substitution impossible without loss of function.
- [1] Timofeeva LM, Kleshcheva NA, Moroz AF, Didenko LV. Nonquaternary poly(diallylammonium) polymers with different amine structure and their biocidal effect on Mycobacterium tuberculosis and Mycobacterium smegmatis. Applied Microbiology and Biotechnology. 2015;99:2557-2571. View Source
